1-(Azidomethyl)-1H-1,2,3-benzotriazole

Vue d'ensemble

Description

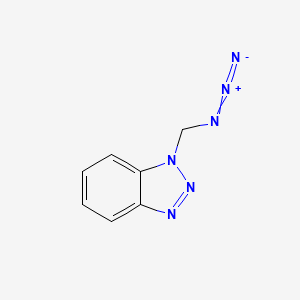

1-(Azidomethyl)-1H-1,2,3-benzotriazole is an organic compound belonging to the class of azides It is characterized by the presence of an azidomethyl group attached to a benzotriazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with azidomethyl reagents. One common method is the nucleophilic substitution reaction where benzotriazole is treated with chloromethyl azide under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent decomposition of the azide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must ensure the safe handling of azide compounds due to their potential explosiveness. Continuous flow reactors and automated systems are often employed to enhance safety and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Azidomethyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition with alkynes.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the azide group.

Common Reagents and Conditions:

Cycloaddition Reactions: Copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.

Reduction Reactions: Lithium aluminum hydride or catalytic hydrogenation under mild conditions.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Triazoles: Formed through cycloaddition reactions.

Amines: Formed through reduction reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

1-(Azidomethyl)-1H-1,2,3-benzotriazole and its derivatives have shown promising antimicrobial properties. Research indicates that benzotriazole compounds can exhibit significant activity against a range of bacteria and fungi. For instance, some derivatives demonstrated effective inhibition of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains .

Antiparasitic Properties

Recent studies have highlighted the potential of benzotriazole derivatives as antiparasitic agents. Specifically, compounds derived from this compound have been tested against Trypanosoma cruzi, the causative agent of Chagas disease. These derivatives exhibited dose-dependent growth inhibition in both epimastigote and trypomastigote forms of the parasite, suggesting their utility in developing new treatments for parasitic infections .

Drug Design and Development

The benzotriazole scaffold serves as a versatile building block in drug design. Its ability to act as a leaving group in acylation reactions allows for the synthesis of complex molecules with potential therapeutic benefits. The structure's stability and reactivity make it an attractive candidate for developing novel pharmaceuticals targeting various biological pathways .

Materials Science

Corrosion Inhibition

Benzotriazole compounds are widely recognized for their effectiveness as corrosion inhibitors. The azidomethyl derivative has been investigated for its ability to protect metals from corrosion in aqueous environments. Studies have shown that these compounds can form protective films on metal surfaces, significantly reducing corrosion rates .

Polymer Additives

In materials science, this compound can be incorporated into polymer matrices to enhance their properties. Its azide functional group allows for further chemical modifications through click chemistry, leading to the development of advanced materials with tailored characteristics suitable for specific applications such as coatings and adhesives .

Environmental Applications

Environmental Monitoring

Benzotriazole derivatives are also being explored for their environmental impact and utility in monitoring systems. Their persistence in aquatic environments raises concerns regarding toxicity to aquatic life. However, they can also serve as indicators of pollution levels in water bodies due to their resistance to degradation during wastewater treatment processes .

Case Studies

Mécanisme D'action

The mechanism of action of 1-(Azidomethyl)-1H-1,2,3-benzotriazole involves the reactivity of the azide group. The azide group can release nitrogen gas upon thermal or photolytic activation, generating highly reactive nitrenes. These nitrenes can insert into C-H bonds, leading to the formation of new chemical bonds. This reactivity is harnessed in various chemical transformations and applications.

Comparaison Avec Des Composés Similaires

1-(Azidomethyl)-1H-1,2,3-benzotriazole can be compared with other azidomethyl-substituted heterocycles:

1-(Azidomethyl)-5H-tetrazole: Similar in structure but with a tetrazole ring instead of a benzotriazole ring. It is also used in energetic materials and coordination chemistry.

1-(Azidomethyl)-1H-tetrazole: Another azidomethyl-substituted compound with applications in similar fields.

Uniqueness: this compound is unique due to its benzotriazole ring, which imparts distinct electronic and steric properties compared to other azidomethyl-substituted compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Propriétés

IUPAC Name |

1-(azidomethyl)benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N6/c8-11-9-5-13-7-4-2-1-3-6(7)10-12-13/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIHVMNYWHGPBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101301955 | |

| Record name | 1-(Azidomethyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26964-90-9 | |

| Record name | 1-(Azidomethyl)-1H-benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26964-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Azidomethyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.